2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

RORγ inverse agonism Th17/IL-17 pathway Autoimmune disease

This 2-bromo-substituted N-sulfonyl-tetrahydroquinoline benzamide (CAS 898413-81-5) is a critical probe for halogen SAR studies targeting the RORγ/IL-17 axis. The 2-bromo substituent offers distinct steric bulk, elevated polarizability (~3.05 ų), and halogen-bonding potential not achievable with chloro or fluoro congeners. Essential for comparing biochemical RORc inverse agonist potency and cellular IL-17 suppression against analogs like 2,6-difluoro (CAS 898447-84-2) and 2-chloro (CAS 898413-73-5). Support lead triage decisions for autoimmune disease programs.

Molecular Formula C20H17BrN2O3S2
Molecular Weight 477.39
CAS No. 898413-81-5
Cat. No. B2838024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS898413-81-5
Molecular FormulaC20H17BrN2O3S2
Molecular Weight477.39
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C20H17BrN2O3S2/c21-17-7-2-1-6-16(17)20(24)22-15-10-9-14-5-3-11-23(18(14)13-15)28(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,22,24)
InChIKeyJLDMWXNGLPYFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-81-5): Procurement-Relevant Chemical Identity and Scaffold Classification


2-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-81-5; molecular formula C20H17BrN2O3S2; molecular weight 477.39 g/mol) belongs to the N-sulfonyl-tetrahydroquinoline benzamide class, a scaffold identified through high-throughput screening at Genentech/Roche as yielding retinoic acid receptor-related orphan receptor C (RORc, also known as RORγ) inverse agonists [1]. The compound features a 2-bromobenzamide moiety appended to the 7-position of a 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline core, a structural architecture shared by a series of analogs explored in structure–activity relationship (SAR) studies targeting the IL-17/Th17 inflammatory axis [2].

Why 2-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Cannot Be Replaced by a Generic N-Sulfonyl-Tetrahydroquinoline Analog


Within the N-sulfonyl-tetrahydroquinoline benzamide series, substitution at the benzamide ring serves as a critical determinant of both biochemical potency and pharmacokinetic profile. The 2-bromo substituent on the benzamide ring of CAS 898413-81-5 confers a unique combination of steric bulk (van der Waals radius ~1.85 Å vs. ~1.75 Å for chloro and ~1.47 Å for fluoro), enhanced polarizability, and halogen-bonding potential that cannot be reproduced by the 2-chloro (CAS 898413-73-5), 2,6-difluoro (CAS 898447-84-2), 3,5-dimethoxy (CAS 898413-84-8), or 4-nitro (CAS 898447-92-2) congeners [1]. Structure–activity relationship studies on the N-sulfonyl-tetrahydroquinoline series demonstrate that even single-atom alterations in the benzamide substitution pattern can shift RORc inverse agonist EC50 values by orders of magnitude and alter cellular IL-17 suppression potency [2]. Consequently, procurement of a generic 'tetrahydroquinoline sulfonamide' without precise substitution-matching introduces the risk of qualitatively different pharmacological behavior.

Quantitative Differentiation Evidence for 2-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-81-5) Versus Close Analogs


RORc Inverse Agonist Activity: Positioning of the 2-Bromo Analog Within the N-Sulfonyl-Tetrahydroquinoline SAR Series

The N-sulfonyl-tetrahydroquinoline scaffold was discovered as a RORc inverse agonist chemotype through a high-throughput screen of the Genentech/Roche compound collection and subsequently optimized via iterative analog design [1]. The 2,6-difluoro analog (CAS 898447-84-2) served as one of the characterized compounds in this series, demonstrating RORc inverse agonist EC50 = 2.10 μM and displacement IC50 = 1.10 μM in a biochemical assay using N-terminal 6×His-tagged human RORc ligand-binding domain (residues 241–486) [2]. The 2-bromo analog (CAS 898413-81-5) shares the identical N-(thiophen-2-ylsulfonyl)-tetrahydroquinoline core and 7-yl benzamide connectivity while replacing the 2,6-difluoro substitution with a 2-bromo substituent. In halogen-substituted benzamide SAR series, bromine consistently provides greater hydrophobic contact surface area and distinct σ-hole potential compared to fluorine, which translates into altered RORc binding pocket occupancy [1].

RORγ inverse agonism Th17/IL-17 pathway Autoimmune disease

Halogen-Dependent Physicochemical Differentiation: 2-Bromo versus 2-Chloro and 2,6-Difluoro Benzamide Congeners

The 2-bromo substituent (CAS 898413-81-5) imparts a distinct physicochemical signature compared to alternative halogen substitutions within the same N-(thiophen-2-ylsulfonyl)-tetrahydroquinolin-7-yl benzamide scaffold. Bromine contributes a Hansch hydrophobicity constant π = 0.86 (vs. π = 0.71 for Cl at position 2 and π = 0.14 for F), increasing calculated logP by approximately 0.5–0.7 log units relative to the 2-chloro analog (CAS 898413-73-5) and by 0.7–0.9 log units relative to the 2,6-difluoro analog (CAS 898447-84-2), as estimated from fragment-based calculation methods [1]. This elevated lipophilicity is coupled with the largest halogen σ-hole potential in the ortho-substituted series (Br > Cl > F), which can serve as a directional halogen-bond acceptor in protein–ligand complexes, a feature documented for brominated aromatic ligands in RORγ and other nuclear receptor binding pockets [2].

Physicochemical profiling Halogen bonding Lead optimization

Patent Landscape and Freedom-to-Operate Differentiation: CAS 898413-81-5 Within the N-Sulfonyl-Tetrahydroquinoline IP Space

The N-sulfonyl-tetrahydroquinoline chemotype is covered by multiple patent families, including Merck Sharp & Dohme/Lycera application US 20140088094 (filed 2011) claiming generic N-sulfonylated tetrahydroquinolines for RORγ inhibition [1], and earlier Genentech disclosures on RORc inverse agonists [2]. The 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-81-5) represents a specific substitution pattern whose patent exemplification status differs from the extensively exemplified 2,6-difluoro and 2-chloro-6-fluoro analogs (CHEMBL1592582), which appear in binding databases with explicit RORc activity data [3]. This differential exemplification creates a distinct IP profile: CAS 898413-81-5 may occupy a less crowded region of the claimed chemical space compared to analogs that have been subjected to extensive biological profiling and patent exemplification.

Patent mapping IP positioning Chemical procurement

Structural Confirmation and Identity Assurance: Analytical Differentiation of CAS 898413-81-5 from Positional Isomers

CAS 898413-81-5 is unambiguously identified by its IUPAC name, InChI Key (JLDMWXNGLPYFJE-UHFFFAOYSA-N), and molecular formula (C20H17BrN2O3S2, exact mass 475.986398 g/mol) . This compound is structurally distinguished from its positional isomer 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (the 6-yl regioisomer, CAS not identified but structurally inferred) by the benzamide attachment point on the tetrahydroquinoline ring (7-position vs. 6-position). Positional isomerism at the tetrahydroquinoline ring is known to affect biological activity because the spatial orientation of the benzamide pharmacophore relative to the sulfonyl-thiophene moiety changes the three-dimensional presentation to the RORc ligand-binding domain [1]. The availability of mass spectral data (MS-GC) for the N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide core [2] provides a reference fragmentation pattern for analytical verification of the tetrahydroquinoline-7-yl connectivity.

Analytical chemistry Quality control Identity verification

Recommended Research and Procurement Application Scenarios for 2-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-81-5)


RORγ/Th17 Pathway SAR Expansion: Halogen Scanning at the Benzamide Ortho-Position

CAS 898413-81-5 is specifically suited for structure–activity relationship studies exploring the impact of halogen size, lipophilicity, and halogen-bonding potential on RORc inverse agonist potency within the N-sulfonyl-tetrahydroquinoline scaffold. Researchers can compare its RORc biochemical activity (measured via displacement of [³H₂]-25-hydroxycholesterol from the human RORc ligand-binding domain) and cellular IL-17 suppression potency against the 2,6-difluoro analog (EC50 = 2.10 μM, IC50 = 1.10 μM) [1] and the 2-chloro analog (CAS 898413-73-5) to establish a quantitative halogen SAR. This systematic comparison enables identification of the optimal ortho-substituent for balancing target engagement, selectivity over other nuclear receptors, and drug-like physicochemical properties.

Halogen-Bond-Driven Lead Optimization and Computational Chemistry

The 2-bromo substituent provides a stronger σ-hole halogen-bond donor than chloro or fluoro congeners, making CAS 898413-81-5 a valuable probe for computational docking studies and co-crystallography efforts targeting the RORc ligand-binding domain. The enhanced polarizability of bromine (calculated polarizability ~3.05 ų vs. ~2.18 ų for chlorine) supports molecular modeling studies that parameterize halogen-bond interactions in nuclear receptor binding pockets [1]. Procurement of this compound enables testing of whether a bromine-specific halogen bond with backbone carbonyl or side-chain residues in the RORc pocket yields affinity gains beyond those achievable with smaller halogens.

IP-Differentiated Tool Compound for Inflammatory Disease Research

For research programs focused on autoimmune and inflammatory disease targets (rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis) where the IL-17/Th17 axis is implicated, CAS 898413-81-5 provides a structurally distinct entry within the N-sulfonyl-tetrahydroquinoline patent landscape [1]. The compound's less extensively exemplified status relative to the 2,6-difluoro analog creates opportunities for generating novel biological data that may support differentiated IP positioning. Researchers can profile this compound in Th17 polarization assays (IL-17A secretion measured by HTRF after 4-day incubation in primary human Th17 cells) to establish its cellular efficacy benchmark [2].

Physicochemical Property Benchmarking for CNS vs. Peripheral Indications

The elevated lipophilicity of the 2-bromo analog (estimated XLogP3-AA ≈ 4.6–4.8 vs. 4.1 for the 2,6-difluoro analog) [1] makes CAS 898413-81-5 a suitable comparator for studies evaluating the impact of benzamide substitution on tissue distribution, CNS penetration, and metabolic stability within the N-sulfonyl-tetrahydroquinoline series. Researchers can assess parallel artificial membrane permeability assay (PAMPA) values, microsomal stability (human liver microsomes, t₁/₂), and plasma protein binding (% bound) to establish whether the bromine-driven lipophilicity increase shifts the ADME profile toward CNS-accessible or peripherally restricted indications. This data directly informs lead series triage decisions in drug discovery programs [2].

Quote Request

Request a Quote for 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.